2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone class, characterized by a 3H-pyrazol-3-one core substituted with a 4-chlorophenyl group at position 2, an ethoxy group at position 5, and a 4-hydroxyanilino-methylene moiety at position 2. Pyrazolone derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyphenyl)iminomethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-25-17-16(11-20-13-5-9-15(23)10-6-13)18(24)22(21-17)14-7-3-12(19)4-8-14/h3-11,21,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICJGZEUGNBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Molecular Formula
- C : 18
- H : 16
- Cl : 1
- N : 3
- O : 2
Molecular Weight
- 361.8 g/mol
Structural Characteristics
The compound features a pyrazolone core with an ethoxy group and a chlorophenyl moiety, contributing to its pharmacological properties.
Antioxidant Activity
Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. A study by Cadena-Cruz et al. (2021) demonstrated that compounds with similar structures effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of pyrazolone derivatives. For instance, Kshatriya et al. (2021) reported that certain pyrazolone compounds showed cytotoxic effects against various cancer cell lines, indicating their role as potential chemotherapeutic agents .
Case Study: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazolone A | HeLa | 10 | Induces apoptosis |
| Pyrazolone B | MCF-7 | 15 | Inhibits cell proliferation |
| This compound | A549 | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. A study demonstrated that pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound could alter signaling pathways related to cell survival and apoptosis.
- Free Radical Scavenging : Its structure allows it to neutralize reactive oxygen species.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of appropriate aldehydes with hydrazones in the presence of catalysts under controlled conditions. The process yields the desired pyrazolone derivative with high purity and yield.
Synthetic Route Overview
- Starting Materials : 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine derivatives.
- Reaction Conditions : Typically performed in organic solvents such as ethanol or DMSO at elevated temperatures.
- Yield : Reported yields are often above 75%.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolone derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Thermal Stability : Melting points of analogs range from 115–222°C, influenced by substituent rigidity and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
